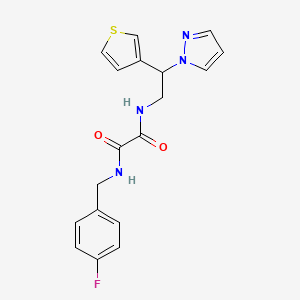

Dimethyl 2-methyl-3-methylidenebutanedioate

Übersicht

Beschreibung

Dimethyl 2-methyl-3-methylidenebutanedioate is an organic compound with the molecular formula C8H12O4 It is a diester derivative of butanedioic acid, featuring a unique structure with a methylidene group at the third carbon position

Wissenschaftliche Forschungsanwendungen

Dimethyl 2-methyl-3-methylidenebutanedioate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.

Industry: It is employed in the production of polymers, resins, and other materials.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, and H335 , which indicate harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation, respectively .

Wirkmechanismus

Target of Action

The primary targets of Dimethyl 2-methyl-3-methylidenebutanedioate are yet to be identified. This is due to the complex nature of organic compounds and their interactions within biological systems. The compound’s structure, which includes a branched hydrocarbon chain , suggests that it may interact with a variety of biological targets.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it may be involved in a variety of biochemical reactions. For instance, it could potentially participate in reactions involving the transfer of methyl groups . .

Pharmacokinetics

For example, its molecular weight (172.18 g/mol) suggests that it may be absorbed in the gastrointestinal tract after oral administration. Its hydrophobic nature could potentially influence its distribution within the body, favoring accumulation in fatty tissues. The compound’s metabolism and excretion would likely involve enzymatic processes in the liver and kidneys, respectively .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets. For instance, the compound’s storage temperature is recommended to be around 4°C , suggesting that higher temperatures may affect its stability. Furthermore, the compound’s efficacy may be influenced by the concentration of the compound itself and other molecules in its environment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl 2-methyl-3-methylidenebutanedioate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-3-methylidenebutanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 2-methyl-3-methylidenebutanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dimethyl butanedioate: Lacks the methylidene group, resulting in different reactivity and applications.

Dimethyl 2-methylbutanedioate: Similar structure but without the methylidene group, leading to distinct chemical properties.

Uniqueness

Dimethyl 2-methyl-3-methylidenebutanedioate is unique due to the presence of the methylidene group, which imparts specific reactivity and potential for diverse applications. This structural feature distinguishes it from other similar compounds and makes it valuable in various research and industrial contexts.

Eigenschaften

IUPAC Name |

dimethyl 2-methyl-3-methylidenebutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-5(7(9)11-3)6(2)8(10)12-4/h6H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNLSTIZFSBQOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=C)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({4-ethyl-5-[(4-ethyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one](/img/structure/B2393113.png)

![N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2393118.png)

![N-(4-methoxyphenyl)-2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2393123.png)